Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate
Abstract: This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a fluorinated α-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in the development of pharmacologically active molecules, supported by an analysis of its reactivity. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this important chemical intermediate.
2-(4-Fluorophenyl)-2-oxoethyl acetate, identified by the CAS Number 366-78-9 , is a bifunctional organic compound featuring a ketone, an ester, and a fluorinated aromatic ring.[1] The presence of the fluorine atom and the α-keto ester moiety makes it a valuable synthon for introducing the 4-fluorobenzoyl group in more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2]
Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-2-oxoethyl acetate
| Property | Value | Source(s) |
| CAS Number | 366-78-9 | [1] |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Synonyms | Ethanone, 2-(acetyloxy)-1-(4-fluorophenyl)- | [1] |
| HS Code | 2918300090 | [1] |
Synthesis and Purification Protocol
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate can be achieved through several routes. A common and reliable method involves the esterification of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-fluorophenyl)ethan-1-one. This protocol details a standard laboratory procedure for its preparation.
Rationale Behind Experimental Choices
The selection of acetic anhydride as the acetylating agent provides a strong thermodynamic driving force for the reaction, while pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct to prevent side reactions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction mixture. The aqueous workup with HCl and NaHCO₃ is critical for removing pyridine and unreacted anhydride, respectively, ensuring a high-purity final product upon crystallization.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (10.0 g, 64.9 mmol).
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Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add pyridine (6.2 mL, 77.9 mmol, 1.2 equiv), followed by the dropwise addition of acetic anhydride (7.3 mL, 77.9 mmol, 1.2 equiv).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
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Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Crystallization: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield 2-(4-Fluorophenyl)-2-oxoethyl acetate as a crystalline solid.
Visualizing the Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(4-Fluorophenyl)-2-oxoethyl acetate, a suite of analytical techniques is employed. This self-validating system confirms the molecular structure and quantifies any residual impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group. ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic singlet.
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Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1700 cm⁻¹) and a strong C=O stretch for the ester (~1750 cm⁻¹), as well as C-O and C-F stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₉FO₃), providing definitive proof of the compound's identity.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically aiming for >98% purity for use in further synthetic applications.
Applications in Drug Development and Research
The 2-(4-fluorophenyl)-2-oxo structural motif is a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions.[2]
Derivatives and structurally related compounds are key intermediates in the synthesis of major pharmaceuticals. For example, the related compound 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[3] Similarly, 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a vital building block for Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[2][4][5]
Furthermore, various 2-(4-Fluorophenyl)acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the versatility of this chemical scaffold in generating new therapeutic leads.[6] 2-(4-Fluorophenyl)-2-oxoethyl acetate serves as a readily available and reactive intermediate for chemists to access these and other novel molecular frameworks.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-(4-Fluorophenyl)-2-oxoethyl acetate. The compound is classified as an irritant.[1]
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [7][8][9] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. | [7][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. | [7][8] |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at room temperature in a dry, sealed environment is recommended. | [11] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9] |
| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. Consult a physician if irritation persists. | [7][9] |
| First Aid (Inhalation) | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |
Conclusion
2-(4-Fluorophenyl)-2-oxoethyl acetate (CAS: 366-78-9) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with straightforward synthesis and purification protocols, make it an accessible building block for the research community. Its structural relevance to key pharmaceutical agents underscores its importance in modern drug discovery and development. Adherence to established safety and handling procedures is essential for its responsible use in advancing scientific research.
References
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- Methyl 2-(4-fluorophenyl)
- Safety Data Sheet. (2009, June 16). Thermo Fisher Scientific.
- Safety D
- Safety D
- Material Safety D
- Ethyl 2-(4-fluoroanilino)
- Ethyl 2-(4-fluorophenyl)
- 2-(4-Fluorophenyl)-2-oxoacetic Acid. PubChem.
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- 2-(4-Fluorophenyl)-2-oxoacetic Acid. TCI Chemicals.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
- The Significance of Fluorinated Compounds in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- The Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. NINGBO INNO PHARMCHEM CO.,LTD..
- The Crucial Role of 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- 2-(4-Fluorophenyl)
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE. Sigma-Aldrich.
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